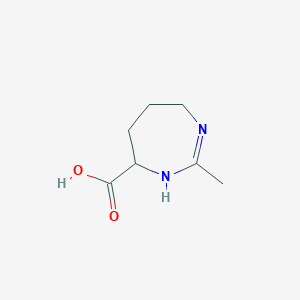
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid, also known as TMDCA, is a heterocyclic compound that has attracted attention in the scientific community due to its potential application in drug development. TMDCA is a bicyclic amino acid derivative that contains a seven-membered diazepine ring.
Wirkmechanismus
The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid is not fully understood. However, it is believed that 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid exerts its biological activity by interacting with proteins and enzymes in the body. 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, which could explain its antimicrobial properties.
Biochemische Und Physiologische Effekte
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid has also been shown to have antiviral properties, particularly against the herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid in lab experiments is its relatively simple synthesis method. 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid is also stable under a wide range of conditions, which makes it easy to handle in the lab. However, one limitation of using 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid. One area of interest is its potential application as a drug for the treatment of cancer, viral infections, and bacterial infections. Another area of interest is its potential use as a ligand for metal ions, which could have applications in catalysis and material science. Additionally, further research is needed to fully understand the mechanism of action of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid and its effects on the body.
Synthesemethoden
The synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid involves the cyclization of the amino acid L-lysine. The reaction is carried out in the presence of a catalyst and a suitable solvent. The yield of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.
Wissenschaftliche Forschungsanwendungen
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid has been studied extensively for its potential application in drug development. It has been shown to have antimicrobial, anticancer, and antiviral properties. 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid has also been investigated for its potential use as a ligand for metal ions, which could have applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
137023-66-6 |
|---|---|
Produktname |
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid |
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid |
InChI |
InChI=1S/C7H12N2O2/c1-5-8-4-2-3-6(9-5)7(10)11/h6H,2-4H2,1H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
DUXQJVAWRJYWOK-UHFFFAOYSA-N |
SMILES |
CC1=NCCCC(N1)C(=O)O |
Kanonische SMILES |
CC1=NCCCC(N1)C(=O)O |
Synonyme |
4,5,6,7-tetrahydro-2-methyl-1H-(1,3)-diazepine-4-carboxylic acid homoectoine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



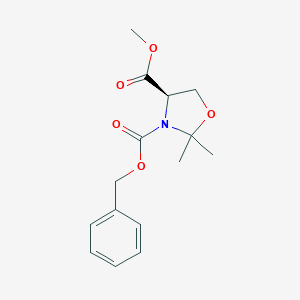
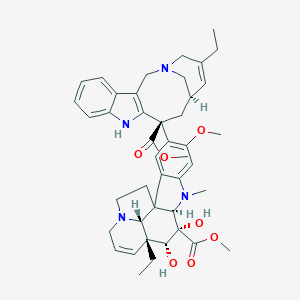
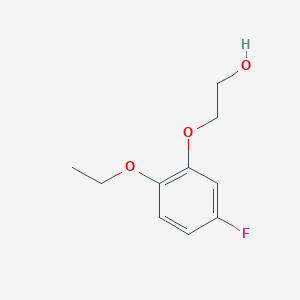
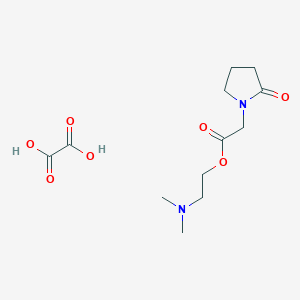
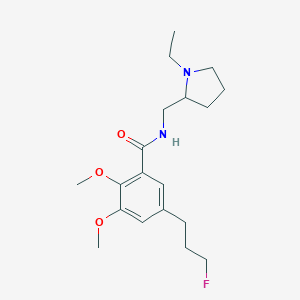
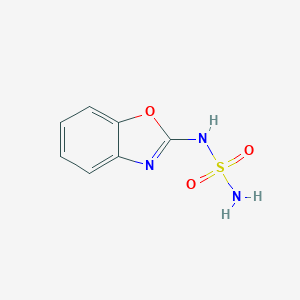
![13-Oxa-6-azadispiro[4.1.5.2]tetradecane](/img/structure/B145010.png)
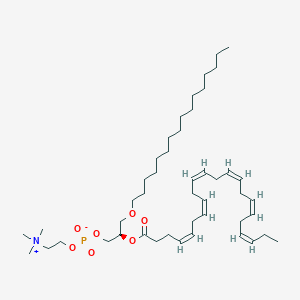
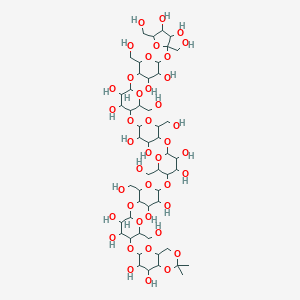
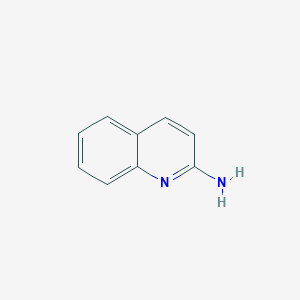
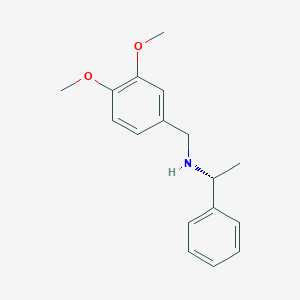
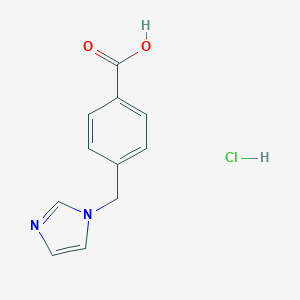
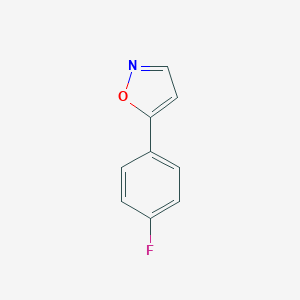
![8-[4-[Propyl(5-methoxychroman-3-yl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B145028.png)